HCV-371
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HCV-371 is a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. This compound was discovered through high-throughput screening followed by chemical optimization. It has shown broad inhibitory activities against the NS5B RNA-dependent RNA polymerase enzyme, which is crucial for the replication of the hepatitis C virus .
準備方法
Synthetic Routes and Reaction Conditions
. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods
The industrial production methods for HCV-371 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
HCV-371 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound are intermediates and final compounds that exhibit inhibitory activity against the NS5B RNA-dependent RNA polymerase enzyme .
科学的研究の応用
Chemistry: It serves as a model compound for studying nonnucleoside inhibitors and their interactions with viral enzymes.
Biology: HCV-371 is used in research to understand the replication mechanisms of the hepatitis C virus and to develop new antiviral therapies.
Medicine: The compound has shown promise in preclinical studies as a potential treatment for hepatitis C virus infections, offering an alternative to existing therapies.
Industry: This compound is being explored for its potential use in the development of new antiviral drugs and therapeutic regimens
作用機序
HCV-371 exerts its effects by specifically inhibiting the NS5B RNA-dependent RNA polymerase enzyme of the hepatitis C virus. This enzyme is essential for the replication of the viral RNA. This compound binds to the enzyme with high specificity, leading to a dose-dependent reduction in viral RNA and protein levels. The compound’s mechanism involves allosteric inhibition, where it binds to a site on the enzyme that is distinct from the active site, thereby preventing the enzyme from functioning properly .
類似化合物との比較
HCV-371 is compared with other nonnucleoside inhibitors of the NS5B RNA-dependent RNA polymerase, such as:
- Beclabuvir
- Dasabuvir
- Deleobuvir
- Filibuvir
- Lomibuvir
Uniqueness
This compound stands out due to its broad inhibitory activity against multiple genotypes of the hepatitis C virus and its high specificity for the NS5B enzyme. Unlike some other inhibitors, this compound does not exhibit inhibitory activity against human polymerases or other unrelated viral polymerases, making it a highly selective antiviral agent .
特性
CAS番号 |
463941-20-0 |
---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C18H20N2O3/c1-3-7-18(9-14(21)22)17-13(6-8-23-18)15-12(10-19)5-4-11(2)16(15)20-17/h4-5,20H,3,6-9H2,1-2H3,(H,21,22)/t18-/m1/s1 |
InChIキー |
JXZYSNWHGBGZAI-GOSISDBHSA-N |
異性体SMILES |
CCC[C@]1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O |
正規SMILES |
CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O |
同義語 |
(5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano(3,4-b)indol-1-yl)acetic acid HCV 371 HCV-371 HCV371 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。